REACTION_CXSMILES
|
[C:1]1([CH:7]([CH2:10][OH:11])[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClS([N:16]=[C:17]=[O:18])(=O)=O.[OH2:19].[C:20](#[N:22])C>C1(C)C=CC=CC=1>[CH:4]1[CH:3]=[CH:2][C:1]([CH:7]([CH2:8][O:9][C:20]([NH2:22])=[O:19])[CH2:10][O:11][C:17]([NH2:16])=[O:18])=[CH:6][CH:5]=1
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Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CO)CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1340 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 to 45 minutes at about 30° C. to about 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a dry reaction vessel
|
Type
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TEMPERATURE
|
Details
|
maintained at −20° C. to −30° C. over a period of about 10 to 60 minutes
|
Duration
|
35 (± 25) min
|
Type
|
ADDITION
|
Details
|
was charged into the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
increasing the reaction temperature to about 20° C. to about 40° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction vessel was raised to about 45° C. to about 60° C.
|
Type
|
DISTILLATION
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Details
|
the solvent distilled under vacuum until the reaction mixture
|
Type
|
ADDITION
|
Details
|
Water (670 ml) was then added to the reaction mixture, which
|
Type
|
TEMPERATURE
|
Details
|
was cooled to about 2° C. to about 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for an hour at that temperature
|
Type
|
FILTRATION
|
Details
|
The product was then filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |